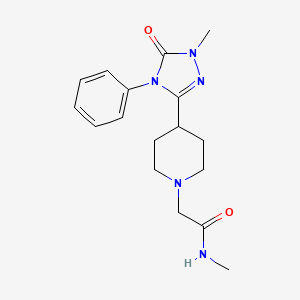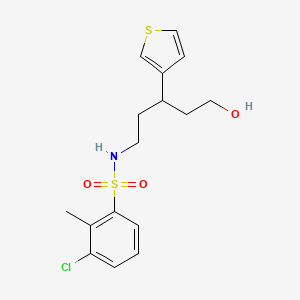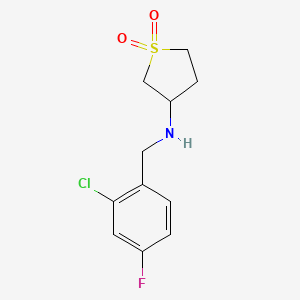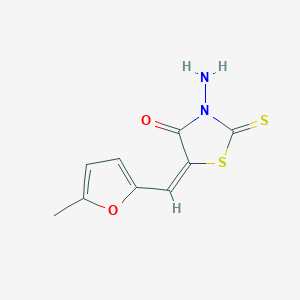
N-methyl-2-(4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups, including a piperidine ring, a 1,2,4-triazole ring, and an acetamide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the 1,2,4-triazole ring and the piperidine ring in separate steps, followed by their connection via an amide bond. The exact synthetic route would depend on the specific starting materials and reaction conditions .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using techniques such as NMR spectroscopy and X-ray crystallography. These techniques can provide information about the arrangement of atoms in the molecule and the nature of the chemical bonds .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in the molecule. For example, the amide group could participate in hydrolysis reactions, while the 1,2,4-triazole ring could undergo reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, can be predicted based on its molecular structure. For example, the presence of polar functional groups like the amide group would be expected to enhance its solubility in polar solvents .Applications De Recherche Scientifique
Synthesis and Medicinal Applications
Microwave-Assisted Synthesis and Enzyme Inhibitory Activities
Compounds structurally related to the queried chemical, such as triazole analogues, have been synthesized using both conventional and microwave-assisted protocols. These compounds exhibit significant inhibition potential against enzymes like bovine carbonic anhydrase and acetylcholinesterase, highlighting their potential in developing therapeutic agents (Virk et al., 2018).
Antibacterial and Anticancer Activity
New thiazolidin-4-one derivatives were synthesized and tested for antimicrobial activity, demonstrating effectiveness against various bacterial strains. Such research underscores the potential for developing new antimicrobial agents from N-substituted acetamide derivatives (Baviskar et al., 2013).
Molecular Docking and SAR Studies
Structure-Activity Relationship (SAR) and Molecular Docking
The synthesis of new compounds followed by evaluation against specific enzymes, complemented by SAR and molecular docking studies, provides insights into the mode of binding and efficacy. This approach is crucial for rational drug design, enabling the optimization of compound structures for enhanced activity (Virk et al., 2018).
Enantioselective Synthesis and Natural Product Derivation
Enantioselective Synthesis of Alkaloids
The enantioselective synthesis of piperidine, indolizidine, and quinolizidine alkaloids from phenylglycinol-derived delta-lactam illustrates the versatility of similar compounds in synthesizing complex natural products and bioactive molecules. This research demonstrates the importance of chiral centers and stereochemistry in medicinal chemistry (Amat et al., 2003).
Antimicrobial Agents
Oxazolidinone Antibacterial Agents
Oxazolidinones, a class of compounds that includes derivatives similar to the queried compound, show promise as novel antibacterial agents with unique mechanisms of action. Research in this area focuses on developing new antimicrobials with efficacy against resistant strains, highlighting the ongoing need for novel therapeutic agents (Zurenko et al., 1996).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity. This could include studies to determine its mechanism of action and potential applications in medicine or other fields .
Propriétés
IUPAC Name |
N-methyl-2-[4-(1-methyl-5-oxo-4-phenyl-1,2,4-triazol-3-yl)piperidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2/c1-18-15(23)12-21-10-8-13(9-11-21)16-19-20(2)17(24)22(16)14-6-4-3-5-7-14/h3-7,13H,8-12H2,1-2H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZURVDXRMBUPMMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN1CCC(CC1)C2=NN(C(=O)N2C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2-(4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]acetamide](/img/structure/B2841310.png)

![7-acetyl-2-((3-bromobenzyl)thio)-3-phenyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2841312.png)
![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-ethylpiperazin-1-yl)-2-oxoacetamide](/img/structure/B2841313.png)


![6-chloro-N-[3-chloro-4-(cyclopentyloxy)phenyl]pyridine-3-sulfonamide](/img/structure/B2841318.png)
![[3-(2,3-Dihydro-1-benzofuran-5-yl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2841319.png)

![1-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)ethanamine](/img/structure/B2841324.png)
![N-[4-(2-chloroacetyl)phenyl]furan-2-carboxamide](/img/structure/B2841326.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2841327.png)
![Methyl (S)-3-([1,1'-biphenyl]-4-yl)-3-aminopropanoate hydrochloride](/img/structure/B2841330.png)